
p-Terphenyl, 2',5'-diphenethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Terphenyl, 2’,5’-diphenethyl- is an organic compound with the molecular formula C34H30 It is a derivative of p-terphenyl, which consists of three benzene rings connected in a linear arrangement
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Terphenyl, 2’,5’-diphenethyl- typically involves the coupling of benzene derivatives under specific conditions. One common method is the Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of p-Terphenyl, 2’,5’-diphenethyl- may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to ensure consistent production. The use of advanced purification methods such as recrystallization and chromatography is also common to achieve the desired product quality.
化学反应分析
Types of Reactions
p-Terphenyl, 2’,5’-diphenethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, reduced hydrocarbons, and substituted benzene derivatives. These products can have different physical and chemical properties, making them useful for various applications.
科学研究应用
p-Terphenyl, 2’,5’-diphenethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic effects.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of p-Terphenyl, 2’,5’-diphenethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
p-Terphenyl: The parent compound with three benzene rings in a linear arrangement.
2,2’,5’,2’'-Tetramethylated p-Terphenyl: A derivative with methyl groups attached to the benzene rings.
p-Terphenyl-4,4’'-dithiol:
Uniqueness
p-Terphenyl, 2’,5’-diphenethyl- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific characteristics can be leveraged for desired outcomes.
属性
CAS 编号 |
14474-61-4 |
|---|---|
分子式 |
C34H30 |
分子量 |
438.6 g/mol |
IUPAC 名称 |
1,4-diphenyl-2,5-bis(2-phenylethyl)benzene |
InChI |
InChI=1S/C34H30/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-20,25-26H,21-24H2 |
InChI 键 |
NKYAQYMLVJBIEM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=CC(=C(C=C2C3=CC=CC=C3)CCC4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



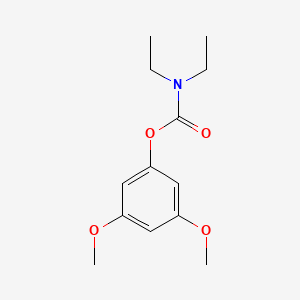
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13837122.png)
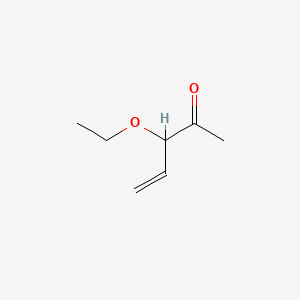

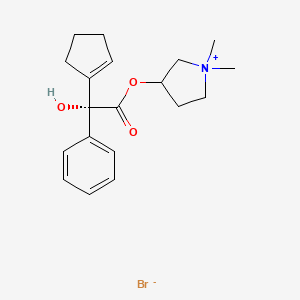
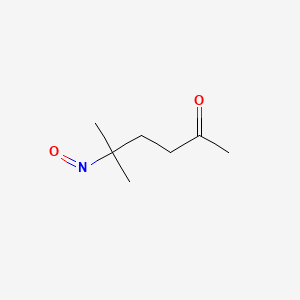
![Acetamide,N-cyclopentyl-2-[[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]thio]-](/img/structure/B13837148.png)
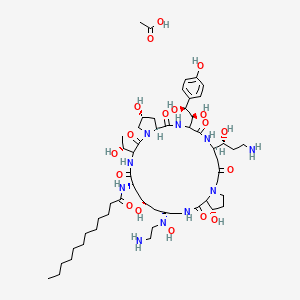
![2-O-benzyl 1-O-tert-butyl (3R)-3-[(4-methylphenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B13837156.png)
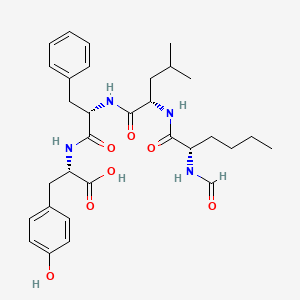
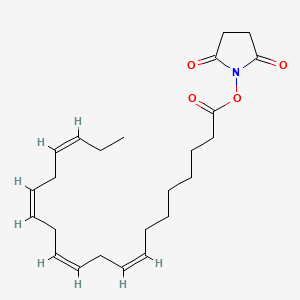
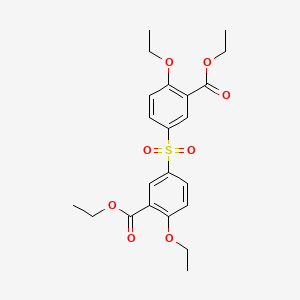
![4-Chloro-1-ethylpyrrolo[2,3-c]pyridine](/img/structure/B13837186.png)
